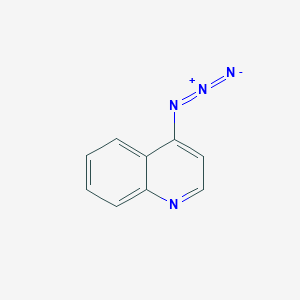

4-Azidoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azidoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDKLJUWZQZNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500065 | |

| Record name | 4-Azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32112-94-0 | |

| Record name | 4-Azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azidoquinoline and Its Structural Analogs

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) stands out as the most prevalent and direct method for the synthesis of 4-azidoquinoline. This strategy relies on the high reactivity of the C4 position in the quinoline (B57606) ring, which is activated towards nucleophilic attack, especially when a good leaving group such as a halogen is present.

The reaction of 4-chloroquinoline (B167314) with an azide (B81097) source, typically sodium azide (NaN₃), is a cornerstone for the synthesis of 4-azidoquinoline. The chlorine atom at the 4-position serves as an effective leaving group, which is readily displaced by the nucleophilic azide ion. This transformation is a standard method for introducing the azido (B1232118) group onto the quinoline scaffold. nih.govfrontiersin.org

In a typical procedure, a halogenated precursor such as 4,7-dichloroquinoline is treated with sodium azide to yield the corresponding 4-azidoquinoline derivative. For instance, the reaction of 2,4-dichloro-3-nitroquinoline with sodium azide results in the regioselective substitution of the chlorine atom at the C4 position, leaving the C2 chlorine unaffected to produce 4-azido-2-chloro-3-nitroquinoline. sciforum.net This highlights the enhanced reactivity of the 4-position towards nucleophilic attack by the azide ion.

The efficiency and outcome of the nucleophilic substitution reaction are significantly influenced by the choice of solvent and the applied reaction conditions, such as temperature. Polar aprotic solvents are commonly employed as they effectively solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion relatively free and highly nucleophilic.

Dimethylformamide (DMF) is a frequently used solvent for this reaction, often requiring elevated temperatures to drive the substitution to completion. sciforum.net For example, the synthesis of 4-azido-2-chloro-3-nitro-quinoline from its dichloro precursor is conducted in DMF at 60 °C, achieving a high yield of 74%. sciforum.net Similarly, other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) have been successfully used. The choice of solvent can impact reaction times and yields, with higher polarity solvents often facilitating the reaction by better stabilizing the charged intermediates formed during the SNAr mechanism. ruc.dk

The table below summarizes various reported conditions for the synthesis of 4-azidoquinoline analogs via nucleophilic substitution.

| Halogenated Precursor | Azide Source | Solvent | Temperature | Yield | Product | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloro-3-nitroquinoline | Sodium Azide | DMF | 60 °C | 74% | 4-Azido-2-chloro-3-nitro-quinoline | sciforum.net |

| 4-Chloro-3-nitro-1H-quinolin-2-one | Sodium Azide | N-Methylpyrrolidone | 20 °C | 81% | 4-Azido-3-nitro-1H-quinolin-2-one | sciforum.net |

| 4,7-dichloroquinoline | Sodium Azide | NMP | Not specified | Not specified | N-benzyl-4-azido-7-chloroquinoline derivatives (after subsequent steps) | cuny.edu |

Azidodediazoniation Approaches

Azidodediazoniation offers an alternative route to aryl azides from aryl amines. This process involves two key steps: the conversion of a primary aromatic amine into a diazonium salt, followed by the displacement of the diazonium group with an azide ion.

This synthetic pathway begins with 4-aminoquinoline (B48711) as the precursor. The amino group is converted into a diazonium salt through a process called diazotization. organic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.org

The resulting 4-quinolinediazonium salt is a highly reactive intermediate. The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by various nucleophiles. For the synthesis of 4-azidoquinoline, the diazonium salt solution is treated with a source of azide ions, such as sodium azide. This results in the substitution of the diazonium group by the azide group, with the liberation of stable nitrogen gas, which drives the reaction to completion. This general transformation is a variation of the Sandmeyer reaction, although the use of a copper catalyst is not always required for substitution with azide. masterorganicchemistry.comnih.gov

Transformations from Alternative Quinoline Derivatives

Beyond halogenated precursors, other functionalized quinolines can be chemically transformed to introduce the azide group at the C4 position. A notable example involves the use of nitroquinoline precursors.

The conversion of a 4-nitroquinoline (B1605747) to 4-azidoquinoline is typically not achieved through direct substitution of the nitro group, as this is a challenging transformation. Instead, a more common and practical approach involves an indirect, multi-step sequence.

The first step in this sequence is the chemical reduction of the nitro group at the C4 position to a primary amine, yielding 4-aminoquinoline. nih.gov This reduction can be accomplished using various reagents, such as stannous chloride (SnCl₂) in acidic medium, which is effective for the reduction of aromatic nitro compounds. nih.gov Once 4-aminoquinoline is obtained, it can then be converted to 4-azidoquinoline using the azidodediazoniation method described in the previous section. This two-step process (reduction followed by diazotization and azide substitution) provides a reliable synthetic route from readily available nitroquinoline precursors.

Synthetic Routes via Hydrazino Compounds

One effective method for the synthesis of 4-azidoquinolines involves the conversion of a corresponding hydrazinoquinoline. This approach leverages the reactivity of the hydrazino group, which can be transformed into an azido group through diazotization followed by azide substitution. A notable example is the synthesis of 4-azido-8-methylquinolin-2(1H)-thione from 4-hydrazino-8-methylquinoline-2(1H)-thione. In this reaction, the hydrazino compound is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form an intermediate diazonium salt, which is then readily converted to the corresponding azide mdpi.com. This method provides a valuable alternative to nucleophilic substitution of haloquinolines, particularly when the starting hydrazinoquinoline is readily accessible.

The general transformation can be represented as follows: Quinoline-4-hydrazine + HNO₂ → [Quinoline-4-diazonium]⁺ → Quinoline-4-azide

This reaction is typically carried out in an aqueous acidic medium at low temperatures to ensure the stability of the diazonium salt intermediate.

Richter-Type Cyclization and Subsequent Azide Incorporation

The Richter cyclization is a classical method for the synthesis of cinnolines from o-aminoarylacetylenes . While not a direct synthesis of quinolines, the principles of this cyclization can be conceptually extended to the formation of related nitrogen-containing heterocycles. The traditional Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization to form a cinnoline derivative .

A modern synthetic strategy that incorporates a cyclization step followed by the introduction of an azide group has been successfully employed for the synthesis of 6-aryl-4-azidocinnolines. This multi-step process begins with the Richter-type cyclization of a 2-ethynyl-4-aryltriazene to form a 4-bromo-6-arylcinnoline. The bromine atom at the 4-position is then susceptible to nucleophilic substitution by sodium azide, yielding the desired 4-azidocinnoline. This two-step approach, combining a cyclization reaction with a subsequent azide incorporation, demonstrates a versatile strategy for accessing azido-substituted aza-aromatic compounds.

Synthetic Routes to 4-Azidoquinoline N-Oxide

The synthesis of 4-azidoquinoline N-oxide can be achieved from quinoline N-oxide as the starting material. The N-oxidation of the quinoline ring activates the C4 position towards nucleophilic attack. A common route involves the nitration of quinoline N-oxide to introduce a nitro group at the 4-position. This is typically followed by the conversion of the 4-nitroquinoline N-oxide to a 4-haloquinoline N-oxide, for instance, by treatment with a halogenating agent like phosphorus oxychloride. The resulting 4-haloquinoline N-oxide can then undergo a nucleophilic substitution reaction with sodium azide to furnish 4-azidoquinoline N-oxide.

Alternatively, direct amination of quinoline N-oxides at the C2-position can be achieved, followed by diazotization and azide substitution to introduce the azido group at other positions, although this is a less direct route to the 4-azido derivative. The deoxygenative C2-heteroarylation of quinoline N-oxides provides another pathway to functionalized quinolines, which could potentially be adapted for the synthesis of azido-substituted analogs nih.govresearchgate.net.

Optimization of Synthetic Yields and Purity Profiles

The efficiency and purity of 4-azidoquinoline synthesis are highly dependent on the careful control of reaction parameters and the application of appropriate purification techniques.

The nucleophilic aromatic substitution of 4-chloroquinoline with sodium azide is a widely used method for the synthesis of 4-azidoquinoline. The optimization of this reaction is crucial for achieving high yields and minimizing the formation of byproducts.

Temperature: The reaction temperature significantly influences the rate of substitution. Studies on the synthesis of 4-azido-7-chloroquinoline from 4,7-dichloroquinoline have shown that heating the reaction mixture is necessary for a reasonable reaction rate. For instance, a reaction carried out in anhydrous dimethylformamide (DMF) at 65°C for 6 hours resulted in a 78% yield of the desired product researchgate.net. In the synthesis of other 4-substituted quinolines via nucleophilic substitution, temperatures ranging from 80°C to 130°C have been employed, indicating that the optimal temperature can vary depending on the specific substrate and nucleophile nih.gov.

Time: The reaction time is another critical parameter that needs to be optimized to ensure the complete conversion of the starting material while avoiding the degradation of the product. Reaction times for the synthesis of 4-substituted quinolines can range from a few hours to over 24 hours, depending on the reactivity of the substrates and the reaction temperature researchgate.netnih.gov. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Stoichiometry: The molar ratio of the reactants, particularly the nucleophile (sodium azide) to the electrophile (4-chloroquinoline), plays a significant role in the reaction outcome. An excess of the nucleophile is often used to drive the reaction to completion. However, using a large excess can complicate the purification process. The optimal stoichiometry needs to be determined empirically for each specific reaction.

The following table summarizes the impact of reaction parameters on the yield of related nucleophilic substitution reactions on the quinoline core.

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4,7-Dichloroquinoline | Sodium Azide | DMF | 65 | 6 | 78 |

| 7-Substituted-4-chloroquinoline | Butyl amine | Neat | 120-130 | 6 | - |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | - |

The purification of 4-azidoquinoline is essential to remove unreacted starting materials, reagents, and any byproducts formed during the synthesis. The choice of purification method depends on the physical and chemical properties of the product and the impurities.

Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures. For 4-azido-7-chloroquinoline, a solvent system of dichloromethane/hexane has been successfully used for recrystallization researchgate.net. Common solvent pairs used for the recrystallization of organic compounds include ethanol/water, methanol/acetone (B3395972), and ethyl acetate/heptane researchgate.net.

Column Chromatography: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with the appropriate polarity is selected to allow the desired compound to move down the column at a reasonable rate while separating it from impurities. For the purification of α-triazolylquinoline derivatives, a mobile phase of ethyl acetate/petroleum ether (1:9) has been used with a silica gel column nih.gov. The progress of the separation is typically monitored by TLC.

The following table provides examples of purification techniques used for quinoline derivatives.

| Compound | Purification Method | Solvent/Mobile Phase |

| 4-Azido-7-chloroquinoline | Recrystallization | Dichloromethane/Hexane |

| α-Triazolylquinoline derivatives | Column Chromatography | Ethyl acetate/Petroleum ether (1:9) |

| 4-Amino-1,7,8,9-tetramethyl-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | Column Chromatography | Chloroform/Methanol (19:1) |

Reactivity and Mechanistic Investigations of 4 Azidoquinoline

Cycloaddition Chemistry of the Azide (B81097) Group

Specificity of Cycloaddition in 4-Azidoquinoline N-Oxide Derivatives

The N-oxide derivatives of 4-azidoquinoline exhibit distinct reactivity patterns in cycloaddition reactions. Research has shown that the reaction of 4-azidoquinoline N-oxide with specific dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247), proceeds via a 1,3-dipolar cycloaddition mechanism that preferentially occurs at the N-oxide functionality rather than the azide group researchgate.net. This specificity highlights the influence of the N-oxide moiety on the molecule's reaction site. While studies on related pyridine (B92270) N-oxides indicate that such cycloadditions can be regioselective, often yielding exclusively 1,4-disubstituted triazole isomers, and can be accelerated within molecular cages nih.gov, these findings provide a comparative context for understanding the specific reactivity of quinoline (B57606) N-oxide derivatives.

Photochemical Transformations and Nitrene Intermediates

The photochemistry of 4-azidoquinoline is primarily governed by the generation of highly reactive nitrene intermediates upon irradiation.

Generation and Characterization of Quinolinylnitrene Species

Upon exposure to ultraviolet (UV) light, 4-azidoquinoline undergoes photodissociation, expelling nitrogen gas (N₂) to form transient quinolinylnitrene intermediates . These species are characterized by a nitrogen atom with only six valence electrons, making them potent electrophiles and reactive intermediates that are rarely isolated amazonaws.comwikipedia.org. Nitrenes can exist in both singlet and triplet electronic states, with their formation analogous to carbene generation from diazo compounds wikipedia.org. The quinolinylnitrene derived from 4-azidoquinoline is stabilized through resonance conjugation with the aromatic quinoline system researchgate.net. Spectroscopic techniques, such as electron spin resonance (ESR) and UV-Vis spectroscopy, are instrumental in detecting and characterizing these short-lived intermediates, with parameters like zero-field splitting (D) offering insights into their electronic structure wikipedia.orgresearchgate.net. Studies on related compounds suggest that triplet nitrenes are often the predominant species formed under photolytic conditions researchgate.netresearchgate.net. The quantum yield (φ) of azide photodissociation in 4-azidoquinoline can be influenced by factors such as protonation of the heterocyclic nitrogen, which slightly decreases the yield researchgate.net.

Mechanisms of Nitrene Reactivity: Insertion, Cycloaddition, Dimerization

Once generated, quinolinylnitrenes exhibit diverse reactivity, commonly participating in insertion, cycloaddition, and dimerization reactions amazonaws.comwikipedia.orgegyankosh.ac.in. Singlet nitrenes are known to insert into carbon-hydrogen (C-H) bonds, leading to the formation of amines or amides, typically with retention of stereochemical configuration wikipedia.orgegyankosh.ac.in. The reactivity order for C-H insertion generally follows tertiary > secondary > primary C-H bonds egyankosh.ac.in. While the azide group itself can undergo 1,3-dipolar cycloadditions with unsaturated compounds like alkynes and alkenes to form triazoles , the nitrene intermediate can also participate in cycloaddition pathways. Furthermore, nitrenes are prone to dimerization, forming azo compounds researchgate.netresearchgate.netvdoc.pub. Specifically, the nitrene generated from 4-azidoquinoline N-oxide can dimerize to an azo species, which may subsequently be oxidized to an azoxy product researchgate.netresearchgate.netresearchgate.net. The propensity for azo-dimer formation is influenced by factors such as the self-reaction of the nitrene or its reaction with the parent azide molecule researchgate.net.

Environmental and Solvent Effects on Photodissociation Pathways

The photochemical behavior of 4-azidoquinoline and its derivatives is significantly influenced by environmental conditions, particularly the nature of the solvent researchgate.netresearchgate.netrsc.orgnih.gov. Research indicates that the rate constants for the photolysis of 4-azidoquinoline N-oxide vary depending on the solvent used, impacting the stability and subsequent reactions of the generated nitrene intermediates researchgate.net. The solvent can modulate the electronic properties and energy levels of these intermediates, thereby directing their reaction pathways rsc.org. For instance, the quantum yield (φ) of azido (B1232118) group photodissociation for 4-azidoquinoline in acetonitrile (B52724) (MeCN) has been reported as 0.49–0.83 for the neutral form, decreasing to 0.22–0.37 for its protonated or methylated cationic derivatives researchgate.net. The photoactivity of azides is also dependent on the size and charge of the heteroaromatic system researchgate.net. Specific solvents can lead to distinct product distributions; for example, the photolysis of 4-azidoquinoline in acetone (B3395972) has been observed to yield a tarry polymer as the main product, along with a small quantity of an azo compound vdoc.pub.

Photochemistry of 4-Azidoquinoline N-Oxide and Azoxy Product Formation

The photolysis of 4-azidoquinoline N-oxide upon UV irradiation leads to the formation of nitrene intermediates, a process that characteristically results in the generation of azoxy products researchgate.netresearchgate.netresearchgate.net. This outcome is generally attributed to the dimerization of the initially formed nitrene into an azo compound, which subsequently undergoes oxidation by atmospheric oxygen researchgate.netresearchgate.net. Investigations suggest that the primary photolysis product of 4-azidoquinoline N-oxide is an azo-dimer, which might not be unambiguously identified, with azoxy species being isolated as the final products researchgate.net. It is proposed that these azoxy products arise from secondary photochemical reactions of the azo-dimer researchgate.net. The nitrene intermediate in this system benefits from stabilization via resonance conjugation involving both the quinoline aromatic system and the N-oxide group researchgate.net. Notably, unlike some other heterocyclic azides, ring-expansion products have not been detected during the photolysis of 4-azidoquinoline N-oxide vdoc.pub.

Nucleophilic Substitution Reactions at the Azide Position

A principal method for introducing the azide moiety onto the quinoline scaffold involves the nucleophilic displacement of a leaving group, typically a halide such as chlorine, at the 4-position. This is commonly achieved by reacting 4-chloroquinoline (B167314) with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN), often under thermal conditions masterorganicchemistry.com. High yields, in the range of 65–90%, have been reported for this transformation , with specific reactions achieving up to 88% yield sciforum.net.

The azide group itself can be further transformed. A notable reaction is the Staudinger reaction, where the azide is treated with triphenylphosphine (B44618), forming a phosphazene intermediate, which upon hydrolysis yields a primary amine masterorganicchemistry.comsciforum.netmdpi.com. This pathway provides a facile route to synthesize 4-aminoquinoline (B48711) derivatives sciforum.netmdpi.com.

Data Tables:

Table 1: Synthesis Yields of 4-Azidoquinoline and Derivatives via Nucleophilic Substitution

| Reaction Type | Starting Material/Conditions | Product Yield (%) | Reference |

| Nucleophilic Substitution (Azidation) | 4-chloroquinoline + NaN₃ (in DMF, conventional heating) | 65–90 | |

| Nucleophilic Substitution (Azidation) | 3-nitro-4-chloroquinoline + NaN₃ (in DMF, 60 °C) | 88 | sciforum.net |

| Azidation of 4-chloro-8-methylquinolin-2(1H)-one | 4-chloro-8-methylquinolin-2(1H)-one + NaN₃ (in DMF) | Higher yield | mdpi.com |

| Staudinger Reaction (Azide to Amine Conversion) | 4-azido-8-methylquinolin-2(1H)-thione + PPh₃, then hydrolysis | Not specified | mdpi.com |

Reduction Reactions of the Azide Group to Aminoquinolines

The azide moiety (-N₃) in 4-azidoquinoline can be readily reduced to an amino group (-NH₂), yielding 4-aminoquinoline, a core structure found in many pharmaceuticals and biologically active compounds. Several methodologies are available for this transformation.

Staudinger Reaction Pathways and Applications

The Staudinger reaction is a well-established method for the reduction of organic azides to primary amines. This reaction involves the treatment of the azide with a trivalent phosphorus compound, typically triphenylphosphine (PPh₃) beyond-tutors.comorganicchemistrytutor.comwikipedia.org. The initial step involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, leading to the formation of an iminophosphorane intermediate and the expulsion of nitrogen gas (N₂) beyond-tutors.comwikipedia.org. This iminophosphorane is then hydrolyzed, usually in the presence of water, to yield the corresponding primary amine and phosphine oxide (e.g., triphenylphosphine oxide) beyond-tutors.comorganicchemistrytutor.comwikipedia.org.

The Staudinger reduction is valued for its mild reaction conditions and chemoselectivity, making it suitable for substrates containing other reducible functional groups that might be affected by harsher reducing agents organicchemistrytutor.com. In the context of 4-azidoquinoline, this reaction provides a direct route to 4-aminoquinoline vulcanchem.com.

Catalytic Hydrogenation and Other Reduction Methodologies

Catalytic hydrogenation is another prominent method for reducing the azide group of 4-azidoquinoline to the amine. This process typically employs hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) organicchemistrydata.orgmdpi.comvapourtec.com. The reaction proceeds via the addition of hydrogen across the N=N bonds of the azide, ultimately cleaving the N-N bonds and forming the amine and nitrogen gas organicchemistrydata.org.

While specific literature detailing the catalytic hydrogenation of 4-azidoquinoline to 4-aminoquinoline under defined conditions was not extensively found in the provided snippets, the general applicability of catalytic hydrogenation for azide reduction is well-documented organicchemistrydata.orgmdpi.comvapourtec.com. Other potential reduction methods for azides, such as using metal hydrides or specific metal salts, are also known in organic synthesis, though their application to 4-azidoquinoline specifically would depend on substrate compatibility and selectivity organicchemistrydata.org.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. 4-Azidoquinoline and its derivatives can participate in these reactions, often with interesting mechanistic pathways.

Suzuki-Miyaura Coupling for Functionalized Quinolines

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds (e.g., arylboronic acids) with organic halides or pseudohalides in the presence of a palladium catalyst, has been applied to the synthesis of functionalized quinolines. Notably, research has demonstrated that 2-aryl-4-azido-3-iodoquinolines can undergo Suzuki-Miyaura cross-coupling with arylboronic acids. In a single-pot operation, these reactions afford the corresponding 4-amino-2,3-diarylquinolines mdpi.comnih.govresearchgate.net.

A proposed mechanism for this transformation suggests that palladium hydride species, generated in situ, play a crucial role in the reduction of the azido group of the incipient 2,3-diaryl-4-azidoquinolines, leading to the formation of the 4-aminoquinolines. This reaction pathway effectively combines a cross-coupling event with the reduction of the azide functionality. The process can also yield symmetrical biaryls as byproducts mdpi.com.

Table 1: Suzuki-Miyaura Coupling of 2-Aryl-4-azido-3-iodoquinolines

| Substrate (2-Aryl-4-azido-3-iodoquinoline) | Arylboronic Acid | Isolated Azido Byproduct | Yield of Isolated Azido Byproduct (%) | Major Product Type | Other Byproducts |

| 4-Azido-2-(4-chlorophenyl)-3-phenylquinoline | Phenylboronic acid | 4-Azido-2-(4-chlorophenyl)-3-phenylquinoline (3c) | 10 | 4-amino-2-(4-chlorophenyl)-3-phenylquinoline | Symmetrical biaryls |

| 4-Azido-2-(4-fluorophenyl)-3-phenylquinoline | Phenylboronic acid | 4-Azido-2-(4-fluorophenyl)-3-phenylquinoline (3b) | 16 | 4-amino-2-(4-fluorophenyl)-3-phenylquinoline | Symmetrical biaryls |

| 4-Azido-2-(4-methoxyphenyl)-3-phenylquinoline | Phenylboronic acid | 4-Azido-2-(4-methoxyphenyl)-3-phenylquinoline (3d) | 16 | 4-amino-2-(4-methoxyphenyl)-3-phenylquinoline | Symmetrical biaryls |

Data adapted from mdpi.com. The yields listed are for the isolated azido byproducts, with the primary product being the corresponding 4-amino-2,3-diarylquinoline.

Other Metal-Mediated Coupling Strategies

While the Suzuki-Miyaura coupling represents a significant application, other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, or Buchwald-Hartwig amination, could potentially be employed with 4-azidoquinoline or its derivatives. However, specific examples detailing these reactions directly with 4-azidoquinoline were not prominently featured in the provided search results, with the focus often being on transformations where the azide group itself is modified or plays a role in the reaction outcome, as seen in the Suzuki-Miyaura coupling described above.

Thermal Decomposition and Intramolecular Rearrangements

Organic azides are known to undergo thermal decomposition, often generating highly reactive nitrene intermediates . Upon heating, 4-azidoquinoline can decompose to form nitrenes, which can then participate in various reactions, including insertion into C-H bonds, cycloaddition reactions with unsaturated molecules, or dimerization .

The thermal behavior of azidoquinolines can also involve intramolecular rearrangements. While UV irradiation of 4-azidoquinoline does not appear to induce a Curtius rearrangement researchgate.net, related azidohetarenes, such as 4-azido-2-oxo-quinolines and 4-azidocoumarins, have been reported to undergo ring closure and rearrangement reactions psu.edu. In some cases, these reactions may proceed via heteroelectrocyclic or pseudopericyclic mechanisms rather than through discrete nitrene intermediates, involving initial cyclization followed by nitrogen extrusion psu.edu.

Differential Scanning Calorimetry (DSC) studies on a derivative, 4-azido-2-chloro-3-phenylquinoline, have provided insights into its thermal stability and decomposition. This derivative exhibited a melting point of 102.8 °C, with thermal decomposition occurring at a peak maximum of 178.3 °C, releasing an enthalpy of approximately -990 J/g. The decomposition product was identified as 6-chloro-11H-indolo mdpi.comquinoline, which melted at 290.4 °C psu.edu.

Thermolysis-Induced Ring Closure Reactions

Thermolysis, the decomposition induced by heat, of azido compounds, including 4-azidoquinoline and its derivatives, can lead to the formation of new cyclic structures through intramolecular reactions. Studies on related azidohetarenes, which share structural similarities with 4-azidoquinoline, have demonstrated that the presence of specific substituents in proximity to the azide group can direct these thermolytic processes towards cyclization dntb.gov.uapsu.edupsu.edu.

For instance, research on substituted 2-quinolones has shown that thermolysis of 4-azido-3-phenylsulfanyl-2-quinolones and 4-azido-3-phenylsulfonyl-2-quinolones results in cyclization reactions. These reactions yield quinolino[3,4-b] sciforum.netbenzothiazinone and its dioxide derivatives, respectively dntb.gov.ua. The conditions for these thermolytic cyclizations have been investigated using differential scanning calorimetry (DSC), a technique that provides insights into the thermal behavior and energy release during decomposition dntb.gov.uapsu.edu. While specific examples directly detailing the thermolysis-induced ring closure of unsubstituted 4-azidoquinoline are less explicitly detailed in the provided search results, the general principle applies to azidohetarenes. The decomposition of azidohetarenes without reactive ortho-substituents can lead to nitrene intermediates, which may then undergo various reactions, including cyclization if appropriately positioned functional groups are present psu.edu.

Table 1: Examples of Thermolysis-Induced Ring Closure in Azidohetarenes

| Starting Azidohetarene | Conditions | Product Class | Reference |

| 4-Azido-3-phenylsulfanyl-2-quinolone | Thermolysis (DSC analysis) | Quinolino[3,4-b] sciforum.netbenzothiazinone | dntb.gov.ua |

| 4-Azido-3-phenylsulfonyl-2-quinolone | Thermolysis (DSC analysis) | Quinolino[3,4-b] sciforum.netbenzothiazinone dioxides | dntb.gov.ua |

| 4-Azido-2-chloro-3-phenylquinoline | Thermolysis (DSC analysis, peak max. 178.3 °C) | 6-Chloro-11H-indolo dntb.gov.uapsu.eduquinoline | psu.edu |

| 3-Acetyl-4-azidoquinoline | Flash Vacuum Thermolysis (FVT) | 3-Methylisoxazolo[4,3-c]quinoline (among other products) | rsc.org |

Nitrene vs. Electrocyclic Mechanisms in Thermal Decomposition

The thermal decomposition of organic azides is a well-studied area, with the primary reactive intermediate often being a nitrene psu.eduresearchgate.netresearchgate.netresearchgate.net. Nitrenes are highly reactive species that can undergo a variety of transformations, including insertion into C-H bonds, addition to double bonds, and dimerization . In the context of azidohetarenes like 4-azidoquinoline, the decomposition pathway can be influenced by the electronic and structural features of the molecule.

Nitrene Mechanism: Upon thermal or photolytic cleavage of the N=N bond in the azide group, a nitrene is typically formed researchgate.net. This nitrene can exist as a singlet or triplet state. Singlet nitrenes can undergo concerted reactions, such as insertion into C-H bonds, while triplet nitrenes typically react via a stepwise mechanism involving hydrogen atom abstraction followed by recombination researchgate.net. For azidoarenes and azidohetarenes, nitrenes can also participate in intramolecular cyclization reactions if a suitable functional group is present in the ortho position psu.edupsu.edu. The formation of nitrenes from azidoquinolines has been proposed as a key step in their thermal decomposition psu.edu.

Electrocyclic Mechanisms: In certain cases, particularly when electron-withdrawing groups or specific structural motifs are present ortho to the azide group, the decomposition may proceed via an electrocyclic mechanism, rather than through a discrete nitrene intermediate psu.edusciforum.net. These mechanisms often involve a concerted cyclization followed by the extrusion of nitrogen gas. For example, azides with ortho-acyl or ortho-nitro substituents have been shown to undergo reactions via an electrocyclic pathway, leading to the formation of isoxazoles or oxadiazoles (B1248032) psu.edusciforum.net. This contrasts with the nitrene pathway, which might lead to different product classes.

The distinction between these mechanisms is crucial for understanding the reaction outcomes. Studies have utilized differential scanning calorimetry (DSC) to probe the thermal behavior of azidohetarenes, providing data on reaction temperatures and enthalpies that can offer clues to the underlying mechanisms psu.edu. While direct experimental evidence differentiating between nitrene and electrocyclic pathways specifically for unsubstituted 4-azidoquinoline's thermal decomposition might be limited in the provided snippets, the general principles suggest that the presence or absence of reactive ortho-substituents is a key determinant. For azidohetarenes without reactive ortho-substituents, the nitrene pathway is often considered the primary route psu.edu.

Table 2: Proposed Mechanisms in Azidohetarene Thermal Decomposition

| Azidohetarene Derivative Example | Ortho-Substituent | Proposed Mechanism | Product Class Example | Reference |

| 4-Azido-2-quinolone-3-carboxylate | Acyl | Electrocyclic (Pseudopericyclic) | Isoxazoles, Pyrazoles, Furoxanes | psu.edu |

| 4-Azido-3-nitroquinoline | Nitro | Electrocyclic | Furoxanes | sciforum.net |

| 4-Azido-2-chloro-3-phenylquinoline | Phenyl | Nitrene formation followed by electrocyclic cyclization | Indolo-fused heterocycles (e.g., 6-chloro-11H-indolo dntb.gov.uapsu.eduquinoline) | psu.edupsu.edu |

| Azidoquinolines/Azidopyridines (general, without specific ortho-substituents) | Hydrogen | Nitrene formation | C-H insertion products, dimerization products (azo compounds) | psu.eduresearchgate.net |

Derivatization and Structural Modifications of the 4 Azidoquinoline Scaffold

Synthesis and Reactivity of 4-Azidoquinoline N-Oxide Derivatives

Quinoline (B57606) N-oxides are valuable intermediates, and their azido (B1232118) derivatives expand the synthetic repertoire. 4-Azidoquinoline N-oxide can be synthesized through established methods, including the reaction of corresponding hydrazino compounds with nitrous acid or by treating 4-chloroquinoline (B167314) N-oxide with sodium azide (B81097). researchgate.net Research has explored the reactivity of 4-azidoquinoline N-oxide in cycloaddition reactions, notably with dimethyl acetylenedicarboxylate (B1228247), where the reaction proceeds via a 1,3-dipolar cycloaddition mechanism involving the N-oxide functionality rather than the azide group. researchgate.net

Studies on related pyridine (B92270) N-oxide systems reveal that photolysis of 4-azidopyridine (B1251144) N-oxide predominantly generates triplet nitrene intermediates, which often undergo dimerization or other radical reactions. researchgate.netbsu.eduacs.orgacs.orgresearchgate.net This suggests that 4-azidoquinoline N-oxide may exhibit analogous photochemical behavior, with the N-oxide group influencing the stability and reactivity of the generated nitrene. Furthermore, efficient oxidative C2-H azidation of quinoline N-oxides has been developed, employing trimethylsilyl (B98337) azide (TMSN₃) and proceeding via a carbene-stabilized N–O radical intermediate, offering a pathway to C2-azidoquinoline N-oxides. rsc.org

Functionalization of the Quinoline Ring at Other Positions (e.g., C2, C3)

Beyond modifications involving the azide group, the quinoline ring itself can be functionalized at various positions, leading to a broader spectrum of derivatives.

Synthesis of 4-Azidoquinoline-2-carboxamide (B14438588) and Analogs

While specific synthetic routes to 4-azidoquinoline-2-carboxamide were not detailed in the reviewed literature, the general principles of quinoline functionalization suggest its accessibility. The development of methods for C2-H azidation of quinoline N-oxides, as mentioned previously, provides a route to introduce azido groups at the C2 position. rsc.org Further transformations, such as the conversion of a carboxylic acid or ester at the C2 position to an amide, could then be applied to these azido-functionalized quinolines. The inherent reactivity of the quinoline core allows for diverse substitution patterns, enabling the synthesis of various carboxamide analogs.

Introduction of Nitro Groups: 4-Azido-3-nitroquinolines

The introduction of a nitro group, particularly at the C3 position adjacent to the C4 azide, significantly alters the electronic properties of the quinoline system. The synthesis of 4-azido-3-nitroquinolines typically commences with the regioselective nitration of 4-hydroxy-2-quinolone at the C3 position. This is efficiently achieved using concentrated nitric acid in the presence of sodium nitrite (B80452) as a catalyst, which helps to prevent over-nitration and side reactions. sciforum.netsciforum.net

The resulting 3-nitro-4-hydroxyquinolone intermediate can then be converted to a more reactive species, such as 2,4-dichloro-3-nitroquinoline, through chlorination. sciforum.netsciforum.net Subsequent nucleophilic displacement of the chlorine atom at the C4 position with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (e.g., 60 °C) yields the target 4-azido-3-nitroquinolines, with the chlorine at C2 generally remaining intact. sciforum.netsciforum.net For instance, 4-azido-2-chloro-3-nitroquinoline has been synthesized in high yields (e.g., 88%). sciforum.net These nitro-azidoquinolines can undergo further cyclization reactions upon thermolysis, leading to the formation of furoxane derivatives. sciforum.netsciforum.net

Table 1: Synthesis of 4-Azido-3-nitroquinoline Derivatives

| Starting Material | Reagents/Conditions | Product Yield | Reference |

| 4-Hydroxy-2-quinolone | Conc. HNO₃, NaNO₂ (catalyst), RT | N/A | sciforum.netsciforum.net |

| 2,4-Dichloro-3-nitroquinoline | NaN₃, DMF, 60 °C | 88% | sciforum.net |

| 4-Chloroquinolone | NaN₃, N-methylpyrrolidone, RT | 80% | sciforum.net |

Development of Polycyclic Systems Incorporating 4-Azidoquinoline Motifs

The 4-azidoquinoline scaffold is a valuable precursor for constructing fused polycyclic heterocyclic systems. The azide group's propensity for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allows for the efficient formation of triazole rings, thereby linking the quinoline core to other molecular fragments or creating new fused ring structures. vulcanchem.comevitachem.comeie.grmathewsopenaccess.com This methodology is widely employed in medicinal chemistry and materials science for building complex molecular architectures. vulcanchem.com

For example, the thermolysis of 4-azido-3-nitroquinaldine has been shown to yield 1,2,5-oxadiazolo[3,4-c]quinolines, demonstrating the utility of azidoquinolines in forming fused heterocyclic systems. researchgate.net While not directly derived from 4-azidoquinoline, related research on azidoquinolines highlights their role in constructing polycyclic frameworks. The synthesis of 2,4-diazidoquinoline-3-carbonitrile, for instance, involves the diazotization of hydrazino-pyrazolo[3,4-b]quinolines, and this diazido compound can be further transformed into various aminoquinoline derivatives, showcasing the broader potential of azidoquinolines in polycyclic synthesis. researchgate.netrsc.orgrsc.orgresearchgate.net

Comparative Chemical Behavior with Related Azido-Heterocyclic Systems

Comparing the chemical behavior of 4-azidoquinoline with related azido-heterocyclic systems provides insights into the influence of the aromatic core on reactivity.

4-Azidopyridine and its N-Oxide Analogs

Synthesis: 4-Azidopyridine shares synthetic similarities with 4-azidoquinoline, typically being prepared via nucleophilic substitution of a halogen atom (such as chlorine or bromine) at the C4 position of the pyridine ring with sodium azide. rsc.org For example, 4-bromopyridine (B75155) hydrochloride can be reacted with sodium azide in a mixed solvent system (e.g., water:ethanol) under reflux conditions. rsc.org

Reactivity and Comparative Behavior: Both 4-azidoquinoline and 4-azidopyridine readily undergo photolysis, generating highly reactive nitrene intermediates. mathewsopenaccess.com However, a key difference lies in the stability of these nitrenes. The nitrene intermediates derived from 4-azidopyridine are generally less stable than those generated from 4-azidoquinoline. This reduced stability in the pyridine analog is attributed to less effective resonance stabilization of the nitrene species compared to the quinoline system.

The N-oxide derivatives of both pyridine and quinoline also exhibit distinct photochemical properties. Photolysis of 4-azidopyridine N-oxide primarily leads to the formation of triplet nitrene species, which are prone to dimerization and other radical reactions, a behavior that is also anticipated for 4-azidoquinoline N-oxide. researchgate.netbsu.eduacs.orgacs.orgresearchgate.net

Both 4-azidoquinoline and 4-azidopyridine are valuable reagents in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, for the formation of stable triazole rings. vulcanchem.comevitachem.comeie.grmathewsopenaccess.comhielscher.com

Table 2: Comparison of 4-Azidoquinoline and 4-Azidopyridine

| Feature | 4-Azidoquinoline | 4-Azidopyridine |

| Synthesis | Nucleophilic substitution on 4-chloroquinoline with NaN₃. vulcanchem.com | Nucleophilic substitution on 4-halopyridine with NaN₃. rsc.org |

| Photolysis | Generates nitrene intermediates. | Generates nitrene intermediates. |

| Nitrene Stability | More stable due to greater resonance stabilization. | Less stable due to reduced resonance stabilization. |

| Click Chemistry | Participates in CuAAC reactions to form triazoles. vulcanchem.comevitachem.comeie.grhielscher.com | Participates in CuAAC reactions to form triazoles. evitachem.comeie.grhielscher.com |

| N-Oxide Photochemistry | Expected to form triplet nitrenes. researchgate.netbsu.eduacs.orgacs.orgresearchgate.net | Forms triplet nitrenes, often leading to dimerization. researchgate.netbsu.eduacs.orgacs.orgresearchgate.net |

Compound Name Table:

4-Azidoquinoline

4-Azidoquinoline N-Oxide

4-Azido-3-nitroquinoline

4-Azido-2-chloro-3-nitroquinoline

4-Hydroxy-2-quinolone

2,4-Dichloro-3-nitroquinoline

4-Azido-3-nitroquinaldine

1,2,5-Oxadiazolo[3,4-c]quinoline

2,4-Diazidoquinoline-3-carbonitrile

Pyrazolo[3,4-b]quinoline

4-Azidopyridine

4-Azidopyridine N-Oxide

4-Chloropyridine

4-Bromopyridine hydrochloride

Dimethyl acetylenedicarboxylate

4-Azidocinnoline

Azaindenoisoquinolines

Advanced Applications in Chemical Research

Synthetic Utility in Materials Science and Polymer Chemistry

The azide (B81097) functionality of 4-azidoquinoline makes it a potent tool for the synthesis of advanced polymeric materials and tailored surfaces.

4-Azidoquinoline serves as an excellent precursor for functional polymer synthesis, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" mdpi.comdrpress.org. This highly efficient reaction forms a stable 1,2,3-triazole linkage, enabling the covalent grafting of the quinoline (B57606) moiety onto polymer backbones or the creation of novel polymer architectures vulcanchem.comsigmaaldrich.com. This approach allows for the precise introduction of quinoline-derived functionalities into polymers, leading to materials with tailored properties for applications such as drug delivery systems and conductive materials vulcanchem.com. Furthermore, azido-quinoline derivatives have demonstrated the capacity to induce significant fluorescence enhancement upon reaction with alkynes, suggesting their utility in creating responsive polymeric materials nih.govresearchgate.net.

Table 1: 4-Azidoquinoline in Polymer Synthesis via Click Chemistry

| Polymer Type / Backbone | Click Chemistry Method | Resulting Polymer Functionality/Properties | Reported Applications |

| Various polymer backbones | CuAAC (Azide-Alkyne Cycloaddition) | Introduction of quinoline moieties, enhanced fluorescence, tailored electronic properties | Drug delivery, conductive materials, functionalized surfaces |

| Macromolecular building blocks | CuAAC | Creation of complex (bio)polymer architectures, functionalized materials | Advanced materials, bioconjugation |

The inherent reactivity of the azide group in 4-azidoquinoline facilitates its integration into polymerization processes, including those that yield materials with specific properties suitable for coatings and adhesives . Photolytic decomposition of the azide group can generate reactive nitrene intermediates, which can be utilized for crosslinking polymers or modifying surface properties, finding applications in areas like lithography and advanced coatings vulcanchem.com. While direct applications in adhesives are less detailed in the literature, the general principle of using azide-functionalized monomers via click chemistry for material development supports its potential in this field adhesivesresearch.comyoutube.com.

Design and Synthesis of Advanced Chemical Probes for Research

4-Azidoquinoline and its derivatives are instrumental in the development of sophisticated chemical probes for biological and chemical research.

Quinoline derivatives are well-established fluorophores, and the incorporation of an azide group enhances their utility in creating advanced fluorescent probes iitkgp.ac.inepstem.netjlu.edu.cnresearchgate.netnih.gov. 4-Azidoquinoline derivatives can be designed to exhibit significant fluorescence enhancement upon reaction with alkynes via click chemistry, a phenomenon known as "light-up" probes nih.govresearchgate.net. These probes are valuable for bioimaging applications, allowing for sensitive detection of analytes or processes. For instance, novel fluorescent probes incorporating azide-modified quinoline motifs have been developed for the specific detection of hydrogen sulfide (B99878) (H₂S), demonstrating excellent water solubility and fluorescence turn-on capabilities for cell imaging nih.govnih.gov. Safirinium dyes, which include quinoline derivatives, are also being explored for their potential as azide-functionalized fluorescent probes for click chemistry labeling mdpi.com.

Table 2: Quinoline-Based Fluorescent Probes Incorporating Azide Moieties

| Probe Name/Description | Target Analyte/Process | Fluorescence Property | Application |

| QN-1 (Azide-quinoline derivative) | Hydrogen Sulfide (H₂S) | 11-fold fluorescence enhancement (476 nm to 533 nm) | Cell imaging, H₂S detection |

| Safirinium-based azide probes | Various (via click chemistry) | High quantum yields, tunable emission | Fluorescent labeling, bioimaging |

| Azido-quinoline derivatives | Various (via click chemistry) | Large fluorescence enhancement (up to 1352-fold) | Live cell/zebrafish imaging, two-photon imaging |

The azide group is a critical component in photoaffinity labeling (PAL) strategies, where upon UV irradiation, it generates highly reactive nitrene intermediates capable of covalently crosslinking to target biomolecules vulcanchem.compnas.org. Quinoline-based compounds have been synthesized and utilized as photoaffinity labels to investigate biological processes, particularly in the study of antimalarial drug mechanisms mdpi.comsemanticscholar.org. For example, N-(hydrocinchonidin-8′-yl)-4-azido-2-hydroxybenzamide (IACI) is a quinoline-derived drug that has been employed to photoaffinity label the multidrug resistance protein (MRP) in cancer cells evitachem.comnih.gov. The photochemical behavior of 4-azidoquinoline derivatives, including their N-oxides, has been studied in the context of generating nitrenes for PAL applications acs.orgresearchgate.netresearchgate.net.

Table 3: Quinoline Derivatives as Photoaffinity Labeling Reagents

| Compound Name/Structure Type | Target Biomolecule/Process | Mechanism of Activation | Application Area |

| N-(hydrocinchonidin-8′-yl)-4-azido-2-hydroxybenzamide (IACI) | Multidrug resistance protein (MRP) | UV photolysis (nitrene formation) | Cancer cell research, drug-target identification |

| ASA-Q, ASA-MQ, AzBCQ (Chloroquine analogs) | Quinoline antimalarial targets | UV photolysis (nitrene formation) | Studying antimalarial bioactivity |

| 4-Azidoquinoline 1-oxide | Various (potential) | UV photolysis (nitrene formation) | Chemical biology, molecular probes |

Role as a Versatile Synthetic Building Block in Complex Chemical Architectures

Beyond its direct applications in materials and probes, 4-azidoquinoline functions as a highly versatile synthetic building block for constructing complex organic molecules and chemical architectures. Its azide group can participate in a range of transformations, including Staudinger reactions and palladium-catalyzed cross-couplings, yielding diverse functionalized quinoline derivatives . For instance, novel one-pot syntheses of 4-amino-2,3-diarylquinolines leverage 2-aryl-4-azido-3-iodoquinolines via Suzuki-Miyaura cross-coupling, demonstrating an efficient route to complex, polysubstituted quinoline systems with potential pharmaceutical relevance africaresearchconnects.compsu.edu. The ability to readily form triazole rings through click chemistry further expands its utility in creating intricate heterocyclic frameworks crucial for drug discovery and advanced materials .

Table 4: 4-Azidoquinoline as a Building Block in Complex Synthesis

| Target Molecule Class/Architecture | Key Reaction Employing 4-Azidoquinoline | Resulting Structure Type | Significance/Application of Target |

| Functionalized Quinolines | Staudinger Reaction, Pd-catalyzed cross-coupling | Aminoquinolines, Triazoles | Drug discovery, organic synthesis |

| 4-Amino-2,3-diarylquinolines | Suzuki-Miyaura cross-coupling (of azido-iodoquinolines) | Polysubstituted quinolines | Pharmaceuticals, materials science |

| Complex Heterocycles | CuAAC (Click Chemistry) | Triazole-containing quinolines | Drug discovery, chemical probes |

Spectroscopic and Computational Investigations

Theoretical and Computational Chemistry Studies

Computational Elucidation of Reaction Mechanisms and Transition States

Specific computational studies on azidoquinolines and related heterocyclic systems utilize methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G* or 6-311+G(d,p)) to investigate reaction mechanisms and transition states scirp.orgpublish.csiro.au. These calculations are crucial for understanding how 4-azidoquinoline might undergo decomposition, such as through photolysis, which generates nitrene intermediates researchgate.net. For instance, studies on 3-azidoquinoline (B1337642) have employed DFT calculations at the B3LYP/6-31G* level to analyze reaction mechanisms and transition state structures, providing insights into the electronic and geometric factors governing these transformations publish.csiro.au. The computational mapping of reaction pathways helps to predict the formation of various products and understand the kinetic and thermodynamic aspects of these reactions dergipark.org.tr.

Analysis of Nitrene Intermediate Stability, Spin Density, and Geometrical Parameters

A key aspect of 4-azidoquinoline's reactivity involves the formation of a nitrene intermediate upon the extrusion of molecular nitrogen. Computational studies aim to characterize these transient species by determining their stability, spin density distribution, and geometrical parameters. Research on related compounds, such as 4-azidoquinoline N-oxide, has involved calculating values for spin density and bond lengths in the formed nitrene intermediates. These calculations provide critical information about the electronic structure of the nitrene, including the distribution of unpaired electrons, which dictates its reactivity researcher.life. Nitrenes are generally found to be more stable than their carbene counterparts, a finding supported by thermochemical grounds and ab initio calculations acs.org. Understanding the geometrical parameters, such as bond lengths and angles, of these intermediates is essential for predicting their subsequent reaction pathways, such as insertion into C-H bonds or cycloaddition reactions publish.csiro.auresearchgate.net. While specific numerical data for 4-azidoquinoline's nitrene intermediate were not detailed in the provided snippets, the methodologies employed in related studies highlight the computational approaches used to probe these properties.

Molecular Modeling Applications in Conformational Analysis and Reactivity Prediction

Molecular modeling and computational techniques, particularly DFT, are widely applied to predict the conformational preferences and chemical reactivity of molecules like 4-azidoquinoline uoa.grchemrxiv.orggoogle.com. Conformational analysis involves optimizing molecular geometries to identify low-energy conformers, which can then be compared with experimental data uoa.grgoogle.com. Methods such as energy minimization, dihedral angle scans, and the use of solvent models (e.g., PCM) are employed to accurately describe these conformational landscapes uoa.grchemrxiv.org.

Furthermore, computational tools are used to predict reactivity through analyses of frontier molecular orbitals (HOMO-LUMO), Fukui functions, and global reactivity descriptors scirp.orgresearchgate.net. These analyses help in understanding how 4-azidoquinoline might interact with other molecules, predicting sites of electrophilic or nucleophilic attack, and estimating the energy barriers for specific reactions. Such predictive capabilities are invaluable for designing synthetic routes and understanding the behavior of 4-azidoquinoline in various chemical environments chemrxiv.org.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Azidoquinoline, and what are the critical parameters influencing yield and purity?

- Methodological Answer : The synthesis typically involves introducing an azide group at the 4-position of quinoline. A common approach is nucleophilic substitution using sodium azide under controlled conditions (e.g., DMF solvent, 60–80°C). Critical parameters include reaction time (prolonged exposure risks azide decomposition), stoichiometry of reagents, and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate high-purity products. Yield optimization requires careful monitoring by TLC and NMR to detect intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 4-Azidoquinoline, and how should data interpretation be approached?

- Methodological Answer :

- NMR : H and C NMR confirm the quinoline backbone and azide substitution (e.g., absence of protons at C-4).

- IR : A strong absorption band near 2100 cm confirms the -N group.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry validates molecular weight ([M+H] peak).

Cross-referencing data with literature values and computational predictions (e.g., ChemDraw simulations) ensures accurate interpretation. Discrepancies in azide-related peaks may indicate decomposition, requiring repeat analysis under stricter inert conditions .

Q. What safety protocols are essential when handling 4-Azidoquinoline due to its azide group?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at -20°C to minimize thermal/UV-induced decomposition.

- Handling : Use explosion-proof equipment, conduct reactions in fume hoods, and avoid metal contact (e.g., copper, lead) to prevent explosive metal azide formation.

- PPE : Wear anti-static lab coats, nitrile gloves, and safety goggles. Emergency protocols should include immediate quenching with dilute sodium nitrite or ascorbic acid for accidental spills .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of 4-Azidoquinoline in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can model transition states during azide-alkyne cycloaddition. Key steps:

Optimize geometries of 4-azidoquinoline and alkyne reactants.

Calculate activation energies for possible regioisomers (1,4- vs. 1,5-triazoles).

Validate predictions with experimental HPLC-MS data.

Discrepancies between theoretical and experimental outcomes may arise from solvent effects (included via PCM models) or catalyst interactions (e.g., Cu(I)), requiring iterative refinement of computational parameters .

Q. What strategies resolve contradictions in biological activity data of 4-Azidoquinoline derivatives across different studies?

- Methodological Answer : Contradictions often stem from variability in assay conditions (e.g., cell lines, incubation times). To address this:

Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (DMSO vehicle).

Dose-response curves : Compare EC values under consistent pH and temperature.

Statistical analysis : Apply ANOVA or t-tests to identify significant outliers.

Meta-analyses of published datasets (e.g., using PRISMA guidelines) can isolate confounding variables .

Q. How to design kinetic studies to assess the thermal stability of 4-Azidoquinoline under various conditions?

- Methodological Answer :

Isothermal TGA : Measure mass loss at 25–100°C under nitrogen vs. air to quantify decomposition rates.

Arrhenius analysis : Plot ln(k) vs. 1/T to determine activation energy (E).

Solvent stability : Incubate samples in DMSO, water, or PBS (pH 7.4) at 37°C, monitoring azide integrity via IR at intervals.

Data should be replicated in triplicate, with error bars indicating reproducibility limits .

Q. What are the mechanistic considerations for 4-Azidoquinoline’s role in photoaffinity labeling, and how to optimize reaction conditions?

- Methodological Answer :

- UV activation : Use 365 nm UV light to generate nitrene intermediates for covalent binding to target proteins.

- Quenching : Add scavengers (e.g., glutathione) post-irradiation to minimize nonspecific reactions.

- Validation : SDS-PAGE/Western blotting confirms labeling specificity. Optimization requires adjusting UV exposure time (5–30 sec) and protein concentration (0.1–1.0 mg/mL) to balance efficiency and denaturation risks .

Data Management and Reporting

Q. How to validate the purity of 4-Azidoquinoline using orthogonal analytical techniques?

- Methodological Answer : Combine:

- HPLC : Purity >98% (retention time matching reference standards).

- Elemental analysis : %C, %H, %N within 0.4% of theoretical values.

- NMR : No extraneous peaks in H spectrum (e.g., residual solvents).

Discrepancies in azide content (via IR) necessitate repurification or alternative synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.